Benzenesulfonic acid, dibromo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

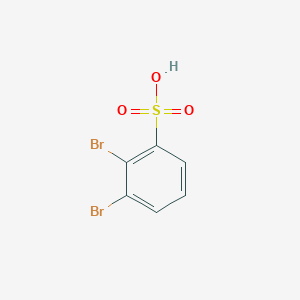

Benzenesulfonic acid, dibromo- is an organosulfur compound characterized by the presence of two bromine atoms and a sulfonic acid group attached to a benzene ring This compound is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role in various chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, dibromo- typically involves the bromination of benzenesulfonic acid. This can be achieved through the reaction of benzenesulfonic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the benzene ring.

Industrial Production Methods: Industrial production of benzenesulfonic acid, dibromo- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of benzenesulfonic acid, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: Benzenesulfonic acid, dibromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include various substituted benzenesulfonic acids.

Oxidation: Products include sulfonic acid derivatives with higher oxidation states.

Reduction: Products include reduced forms of benzenesulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, dibromo- compounds have a variety of applications in chemistry, biology, medicine, and industry, particularly related to the detection of free radicals, interactions with biological systems, and use as intermediates in chemical syntheses. One specific compound, Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt, is known for its use as a spin trap for C-centered radicals and in trapping nitric oxide for measurement by electron paramagnetic resonance.

Scientific Research Applications

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt, finds use in several scientific research areas:

- Chemistry It is used as a spin trap for detecting free radicals in chemical reactions.

- Biology It is employed in studies involving nitric oxide and superoxide radicals in biological systems.

- Medicine It is investigated for its potential role in modulating the L-arginine/nitric oxide pathway in human platelet aggregation.

- Industry It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Free Radical Detection

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt (DBNBS) is employed as a spin trap for detecting biological free radicals. Studies involving human platelets have demonstrated its ability to form spin adducts, indicating the presence of various radical species generated during platelet activation. DBNBS can detect:

- Nitric oxide (NO) related radicals.

- Sulfur-centered radicals from thiol oxidation.

- Carbon-centered radicals derived from lipid peroxidation.

Interaction with Endothelium-Derived Relaxing Factor (EDRF)

DBNBS can interact with EDRF, which is crucial for vascular function. Its ability to form stable adducts with NO suggests potential applications in cardiovascular research and therapies targeting endothelial function.

Case Studies

- Case Study 1: Detection of Free Radicals Researchers utilized DBNBS to investigate radical formation in human platelets activated by collagen. The results demonstrated the formation of multiple spin adducts, revealing the complexity of radical species generated during platelet activation. This study highlights the importance of using DBNBS as a reliable tool for detecting reactive oxygen species in biological systems.

- Case Study 2: Vascular Research Implications DBNBS was used to explore its interaction with EDRF. By analyzing the reaction products formed when NO was introduced to a solution containing DBNBS, researchers were able to elucidate pathways involved in vascular relaxation mechanisms. This work underscores the potential therapeutic applications of DBNBS in managing cardiovascular diseases.

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, dibromo- involves its strong acidic nature and the reactivity of the bromine atoms. The sulfonic acid group can donate protons, making the compound a strong acid. The bromine atoms can participate in electrophilic substitution reactions, making the compound highly reactive. These properties enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonic Acid: The parent compound without bromine atoms.

p-Toluenesulfonic Acid: A similar compound with a methyl group instead of bromine atoms.

Sulfanilic Acid: An aromatic sulfonic acid with an amino group.

Comparison:

Reactivity: Benzenesulfonic acid, dibromo- is more reactive due to the presence of bromine atoms, which enhance its electrophilic properties.

Applications: While benzenesulfonic acid and its derivatives are widely used in various industries, the dibromo- derivative has specific applications in organic synthesis and as a catalyst.

Biologische Aktivität

Benzenesulfonic acid, dibromo- (commonly referred to as dibromobenzenesulfonic acid) is a compound of significant interest in various fields of chemistry and biology due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activities associated with dibromobenzenesulfonic acid, including its antimicrobial effects, anti-inflammatory properties, and potential applications in biocides.

Chemical Structure and Properties

Dibromobenzenesulfonic acid is characterized by a benzene ring substituted with two bromine atoms and a sulfonic acid group. This structure contributes to its reactivity and biological activity. The presence of bromine enhances its electrophilic nature, making it an effective agent in various chemical reactions.

1. Antimicrobial Activity

Dibromobenzenesulfonic acid exhibits notable antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, studies on benzenesulfonamide derivatives have demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound 4d | E. coli | 6.72 |

| Compound 4h | S. aureus | 6.63 |

| Compound 4a | Mixed pathogens | 6.67 - 6.45 |

2. Anti-Inflammatory Effects

In addition to its antimicrobial properties, dibromobenzenesulfonic acid has been investigated for its anti-inflammatory effects. Studies involving sulfonamide derivatives have shown that certain compounds can significantly inhibit carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .

Table 2: Anti-Inflammatory Activity of Sulfonamide Derivatives

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| Compound 4a | 94.69 | 89.66 | 87.83 |

| Compound 4c | Similar results | Similar results | Similar results |

The mechanisms underlying the biological activities of dibromobenzenesulfonic acid can be attributed to its ability to generate reactive species that interact with microbial cells or inflammatory pathways. Brominated compounds are known to release hypobromous acid (HOBr), which acts as a potent oxidizing agent against microbial cells . This oxidative stress leads to cell damage and death, providing a basis for its use as a biocide.

Case Studies

Several case studies have highlighted the effectiveness of dibromobenzenesulfonic acid in various applications:

- Biocide Applications : In systems with high pH and ammonia-nitrogen contamination, dibrominated compounds have shown efficacy in controlling microbial populations by disrupting cellular functions through oxidative mechanisms .

- Biofilm Inhibition : Recent studies have explored the anti-biofilm activity of benzoic acid derivatives, demonstrating that compounds structurally similar to dibromobenzenesulfonic acid can significantly inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections .

Table 3: Biofilm Inhibition Results

| Compound | Concentration (mM) | Inhibition (%) |

|---|---|---|

| 2A4ClBA | 3 | 67 |

| 4A2ClBA | 3 | 24 |

Eigenschaften

CAS-Nummer |

101762-44-1 |

|---|---|

Molekularformel |

C6H4Br2O3S |

Molekulargewicht |

315.97 g/mol |

IUPAC-Name |

2,3-dibromobenzenesulfonic acid |

InChI |

InChI=1S/C6H4Br2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H,9,10,11) |

InChI-Schlüssel |

YTCDCQWZOGUBQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.